6-Hydroxybenzothiazol

Übersicht

Beschreibung

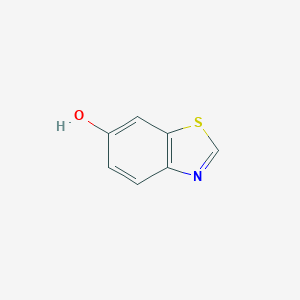

6-Hydroxybenzothiazole is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring with a hydroxyl group at the sixth position. This compound is part of the benzothiazole family, which is known for its significant biological and pharmaceutical activities.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Inhibition of Monoamine Oxidase B

6-Hydroxybenzothiazole derivatives, particularly 6-hydroxybenzothiazole-2-carboxamide, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters and is implicated in neurodegenerative diseases such as Parkinson's disease. A study employed quantitative structure-activity relationship (QSAR) modeling to predict the activity of various derivatives:

| Compound | Predicted IC50 (µM) | Binding Stability (RMSD) |

|---|---|---|

| Compound 31.j3 | 0.159 | 1.0 - 2.0 Å |

| Compound 32.a | 0.245 | 1.5 - 2.5 Å |

| Compound 33.b | 0.300 | 1.2 - 2.1 Å |

The most promising compounds were subjected to molecular docking studies, revealing that van der Waals and electrostatic interactions play a vital role in binding stability to MAO-B receptors .

2. Neuroprotective Strategies

The neuroprotective potential of these compounds extends beyond MAO-B inhibition. The development of derivatives is aimed at providing new strategies for protecting neurons from degeneration, which is critical for treating conditions like Alzheimer's disease . The QSAR model demonstrated a high predictive ability with , indicating a reliable framework for further drug development .

Imaging Techniques

1. Positron Emission Tomography (PET) Tracers

6-Hydroxybenzothiazole has been utilized in the development of PET tracers for imaging amyloid deposits associated with Alzheimer's disease. The compound N-methyl[11C]2-(4'-methylaminophenyl)-6-hydroxybenzothiazole (PIB) has shown effectiveness in distinguishing between Alzheimer's disease and frontotemporal dementia by measuring cerebral amyloid load .

| Study Focus | PIB Retention in FTD vs AD |

|---|---|

| Frontal Cortex | FTD: p < 0.0001; AD: Positive |

| Parietal Cortex | FTD: p < 0.0001; AD: Positive |

| Temporal Cortex | FTD: p = 0.0001; AD: Positive |

| Occipital Cortex | FTD: p = 0.0003; AD: Positive |

In this study, PIB retention was significantly lower in frontotemporal dementia patients compared to Alzheimer's patients, suggesting its utility in differential diagnosis .

Cancer Research

1. Drug Delivery Systems

Recent studies have explored the encapsulation of 6-hydroxybenzothiazole derivatives within nanocarriers, such as p-sulfonatocalixarene, enhancing their effectiveness against cancer cells. The interaction between these compounds was analyzed using various spectroscopic methods:

| Spectroscopic Technique | Findings |

|---|---|

| NMR | Confirmed inclusion complex formation |

| Fluorescence Spectroscopy | Demonstrated sensitivity to environmental changes |

| HR-MS | Supported binding constant calculations |

The CHBT-SCX6 complex showed enhanced cytotoxicity against cancerous cells, indicating its potential as a drug delivery system .

Wirkmechanismus

Target of Action

6-Hydroxybenzothiazole is a versatile compound with a wide range of biological activities. It has been found to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

For example, in the case of antibacterial activity, the compound inhibits the function of key enzymes, thereby disrupting essential biochemical processes in the bacteria .

Biochemical Pathways

6-Hydroxybenzothiazole affects several biochemical pathways. For instance, it has been implicated in the sclerotization/tanning pathways in certain organisms . The compound is also involved in the synthesis of firefly luciferin, a molecule that emits light in the presence of the enzyme luciferase . The reaction of 2-cyano-6-hydroxybenzothiazole with d-cysteine is the final step of this synthesis .

Result of Action

The molecular and cellular effects of 6-Hydroxybenzothiazole’s action depend on its specific targets and the biochemical pathways it affects. For example, in its role as an antibacterial agent, the compound disrupts essential enzymatic processes, leading to the death of the bacteria . When involved in the synthesis of firefly luciferin, the compound contributes to the production of light .

Biochemische Analyse

Biochemical Properties

6-Hydroxybenzothiazole plays a crucial role in biochemical reactions, particularly in the synthesis of firefly luciferin. It interacts with enzymes such as luciferase, which catalyzes the oxidation of luciferin, resulting in bioluminescence . Additionally, 6-Hydroxybenzothiazole has been identified as a potential inhibitor of enzymes like Dyrk1A and α-synuclein aggregation, which are implicated in neurodegenerative diseases . These interactions highlight the compound’s versatility in modulating various biochemical pathways.

Cellular Effects

6-Hydroxybenzothiazole exerts significant effects on cellular processes. It has been shown to protect neuroblastoma cells against cytotoxicity induced by α-synuclein and 6-hydroxydopamine, suggesting its neuroprotective properties . Furthermore, it influences cell signaling pathways by inhibiting the phosphorylation of SF3B1 in HeLa cells, thereby affecting gene expression and cellular metabolism . These cellular effects underscore the compound’s potential therapeutic applications in neurodegenerative diseases.

Molecular Mechanism

At the molecular level, 6-Hydroxybenzothiazole exerts its effects through various mechanisms. It binds to and inhibits the activity of Dyrk1A, a kinase involved in the phosphorylation of several substrates, including SF3B1 . Additionally, it inhibits the aggregation of α-synuclein, a protein associated with Parkinson’s disease . These interactions result in the modulation of gene expression and cellular signaling pathways, contributing to its neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Hydroxybenzothiazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Hydroxybenzothiazole can inhibit UV-induced lipid peroxidation, suggesting its potential as a photoprotective agent . Its degradation under UV light may limit its effectiveness over extended periods.

Dosage Effects in Animal Models

The effects of 6-Hydroxybenzothiazole vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects, while higher doses may lead to toxicity . Studies have demonstrated that the compound can protect against neurodegeneration in animal models of Parkinson’s disease, with specific dosages required to achieve optimal therapeutic effects . Excessive doses may result in adverse effects, highlighting the importance of dosage optimization.

Metabolic Pathways

6-Hydroxybenzothiazole is involved in several metabolic pathways, particularly in the biosynthesis of firefly luciferin. The compound undergoes decarboxylation and interacts with cysteine and benzoquinone to form luciferin . This metabolic pathway is crucial for the bioluminescence observed in fireflies and other bioluminescent organisms. Additionally, the compound’s interaction with metabolic enzymes influences metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 6-Hydroxybenzothiazole is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins, which determine its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 6-Hydroxybenzothiazole is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular distribution is essential for its role in modulating cellular processes and biochemical pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybenzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the cyclization of 2-aminobenzenethiol with a carbonyl-containing compound under acidic or basic conditions. For example, the reaction of 2-aminobenzenethiol with salicylaldehyde in the presence of an acid catalyst can yield 6-Hydroxybenzothiazole .

Industrial Production Methods: Industrial production of 6-Hydroxybenzothiazole often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are used to enhance efficiency and reduce waste. The use of eco-friendly catalysts and reagents is also emphasized in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Hydroxybenzothiazole undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrobenzothiazoles.

Substitution: Halogenated, nitrated, and sulfonated benzothiazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Benzothiazole: The parent compound without the hydroxyl group.

2-Aminobenzothiazole: Contains an amino group at the second position.

2-Mercaptobenzothiazole: Features a thiol group at the second position

Comparison: 6-Hydroxybenzothiazole is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This hydroxyl group enhances its ability to participate in hydrogen bonding and increases its solubility in water compared to other benzothiazole derivatives. Additionally, the hydroxyl group can be a site for further chemical modifications, making 6-Hydroxybenzothiazole a versatile intermediate in synthetic chemistry .

Biologische Aktivität

6-Hydroxybenzothiazole is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on a review of diverse literature.

Chemical Structure and Synthesis

6-Hydroxybenzothiazole is characterized by a benzothiazole ring system with a hydroxyl group at the 6-position. The synthesis of this compound can be achieved through various methods, including:

- Reactions involving benzoquinone and cysteine derivatives : For instance, the reaction of 1,4-benzoquinone with l-cysteine ethyl ester leads to the formation of related compounds, including derivatives of 6-hydroxybenzothiazole .

- Cyclization reactions : These can produce various substituted benzothiazoles, which are often evaluated for their biological activity .

Antitumor Activity

Research has demonstrated that derivatives of 6-hydroxybenzothiazole exhibit antitumor properties. For example:

- Cell Line Studies : In vitro studies have indicated that certain benzothiazole derivatives can inhibit the growth of breast cancer cell lines (e.g., MCF-7 and T-47D) while showing less effect on renal cell lines . The mechanism appears to involve selective uptake and metabolism in sensitive cell lines, leading to the formation of active metabolites.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 6-Hydroxybenzothiazole | MCF-7 | 0.1 | Antitumor |

| 6-Hydroxybenzothiazole | TK-10 | Weakly Inhibited | Non-active |

- Mechanism of Action : The growth inhibition is thought to be linked to covalent binding to intracellular proteins, although the specific mechanisms remain under investigation .

Neuroprotective Properties

Another area of interest is the potential neuroprotective effects of 6-hydroxybenzothiazole derivatives:

- Binding Affinity : A derivative, specifically 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole, has been shown to bind effectively to amyloid fibrils associated with Alzheimer's disease, indicating its potential as a diagnostic agent for imaging techniques such as SPECT .

| Property | Value |

|---|---|

| Binding Affinity (Ki) | 11 ± 1.1 nM |

| Brain Penetration (Control Mice) | 6.43 ± 0.62% ID/g at 2 min |

Antimicrobial Activity

The antimicrobial properties of benzothiazoles, including those with hydroxyl substitutions, have been documented:

- In Vitro Testing : Various studies have reported that benzothiazoles can exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The effectiveness varies depending on the specific substituents on the benzothiazole ring .

Case Studies and Research Findings

Several studies highlight the diverse applications and biological activities associated with 6-hydroxybenzothiazole:

- Anticancer Studies :

- Neuroimaging Applications :

- Corrosion Inhibition :

Eigenschaften

IUPAC Name |

1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIIXCOYEOIFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159613 | |

| Record name | 6-Hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13599-84-3 | |

| Record name | 6-Hydroxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013599843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.